molecular formula C23H19F3N4O2 B2511299 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1358433-79-0

6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2511299
CAS No.: 1358433-79-0
M. Wt: 440.426
InChI Key: NCNHXLMTFYKLIE-UHFFFAOYSA-N
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Description

6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions: Introduction of the trifluoromethyl group and the isopropyl group can be done using suitable reagents like trifluoromethyl iodide and isopropyl bromide, respectively.

    Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole intermediate with the pyridazinone core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group would yield acetophenone derivatives, while reduction of the oxadiazole ring could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be investigated through in vitro and in vivo studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one: Lacks the oxadiazole and trifluoromethyl groups, which may result in different chemical and biological properties.

    2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one: Lacks the isopropylphenyl group, which could affect its reactivity and interactions.

Uniqueness

The presence of both the oxadiazole and trifluoromethyl groups in 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, reactivity, and potential biological activities.

Biological Activity

The compound 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Dihydropyridazinone core : This structure is known for various biological activities, including anti-inflammatory and anticancer properties.
  • Oxadiazole moiety : This group is frequently associated with enhanced biological activity due to its electron-withdrawing characteristics.
  • Trifluoromethyl group : Known to increase lipophilicity and potentially enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Below are key findings from various studies:

Anticancer Activity

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Mechanistic studies revealed that the compound induces apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity, leading to programmed cell death .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the phenyl rings and the introduction of halogen substituents were found to significantly affect the potency of the compound. For instance, the presence of a trifluoromethyl group was linked to enhanced antiproliferative activity .
    • A study highlighted that derivatives with electron-donating groups on the oxadiazole ring exhibited higher cytotoxicity, suggesting that electronic properties play a crucial role in their biological effectiveness .
  • Mechanisms of Action :
    • Molecular docking studies indicated strong interactions between the compound and key proteins involved in cancer progression, such as Bcl-2, suggesting that it may inhibit anti-apoptotic signaling pathways .
    • The presence of the oxadiazole moiety was critical for binding affinity and subsequent biological activity against tumor cells .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • MCF-7 Cell Line Study :
    • In a controlled experiment, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations exceeding 10 µM, where cell viability dropped below 30% .
  • A549 Cell Line Study :
    • Similar experiments conducted on A549 cells revealed an IC50 value of approximately 15 µM. The study concluded that apoptosis was primarily mediated through mitochondrial pathways involving cytochrome c release and subsequent activation of caspases .

Data Tables

The following table summarizes the biological activity data for the compound across different studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis via p53 activation
A54915Mitochondrial pathway activation
HT2912Inhibition of Bcl-2 protein

Properties

IUPAC Name

6-(4-propan-2-ylphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(31)30(28-19)13-20-27-22(29-32-20)17-7-9-18(10-8-17)23(24,25)26/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHXLMTFYKLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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